![molecular formula C15H19NOSi B12579920 1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one CAS No. 646029-31-4](/img/structure/B12579920.png)
1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one is a complex organic compound that features a unique structure combining a pyridoisoindole core with a trimethylsilyl group
Méthodes De Préparation
The synthesis of 1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydride donors, resulting in reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound’s properties make it useful in the development of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The pyridoisoindole core can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one include other pyridoisoindole derivatives and trimethylsilyl-substituted compounds These compounds share structural similarities but may differ in their reactivity, stability, and biological activity
Propriétés
Numéro CAS |
646029-31-4 |
|---|---|
Formule moléculaire |
C15H19NOSi |
Poids moléculaire |
257.40 g/mol |
Nom IUPAC |
1-trimethylsilyl-3,6-dihydro-2H-pyrido[2,1-a]isoindol-4-one |
InChI |
InChI=1S/C15H19NOSi/c1-18(2,3)13-8-9-14(17)16-10-11-6-4-5-7-12(11)15(13)16/h4-7H,8-10H2,1-3H3 |
Clé InChI |
UKBGCMTYRBBKLD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C2C3=CC=CC=C3CN2C(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[4-(Dodecyloxy)phenyl]buta-1,3-dien-1-YL}benzonitrile](/img/structure/B12579837.png)
![Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]-](/img/structure/B12579842.png)
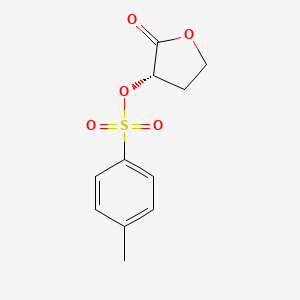
![Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate](/img/structure/B12579859.png)
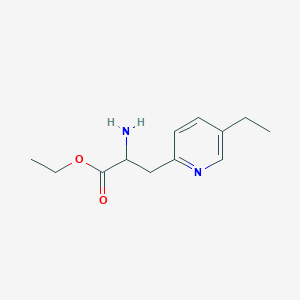
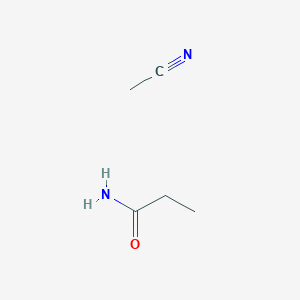
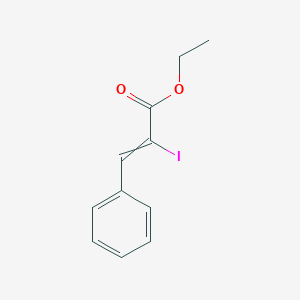
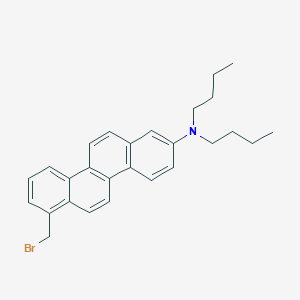
![3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12579905.png)
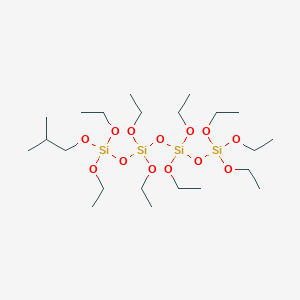
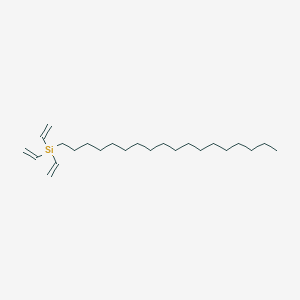
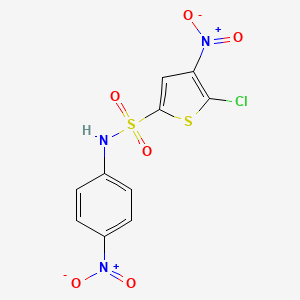
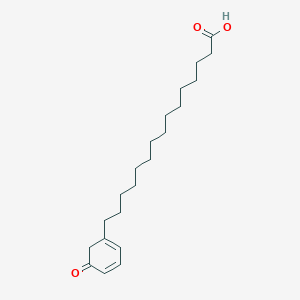
![3-(Decyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12579934.png)
